Cas no 1263277-68-4 (3-Chloro-n,n-dimethylbenzene-1-sulfonamide)
3-Chloro-n,n-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, 3-chloro-N,N-dimethyl-
- 3-Chloro-n,n-dimethylbenzene-1-sulfonamide
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- Inchi: 1S/C8H10ClNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3
- InChI Key: XLQKZEOINNDMTR-UHFFFAOYSA-N
- SMILES: C1(S(N(C)C)(=O)=O)=CC=CC(Cl)=C1
3-Chloro-n,n-dimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596176-1g |
3-Chloro-N,N-dimethylbenzenesulfonamide |
1263277-68-4 | 98% | 1g |
¥3332.00 | 2024-08-09 |
3-Chloro-n,n-dimethylbenzene-1-sulfonamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-Chloro-n,n-dimethylbenzene-1-sulfonamide
3-Chloro-N,N-Dimethylbenzene-1-Sulfonamide (CAS No. 1263277-68-4): An Overview of Its Properties, Applications, and Recent Research
3-Chloro-N,N-dimethylbenzene-1-sulfonamide (CAS No. 1263277-68-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical sciences. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications, from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 3-Chloro-N,N-dimethylbenzene-1-sulfonamide.
Molecular Structure and Physical Properties
3-Chloro-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with the molecular formula C9H11ClNO2S. The presence of a chlorine atom and two methyl groups on the nitrogen atom of the sulfonamide functional group imparts unique chemical and physical properties to this compound. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound's melting point is around 150°C, and it has a molecular weight of approximately 228.69 g/mol.
Synthesis Methods
The synthesis of 3-Chloro-N,N-dimethylbenzene-1-sulfonamide can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another approach involves the sulfonation of 3-chlorotoluene followed by reaction with dimethylamine to form the sulfonamide derivative.
Biological Activities and Applications
3-Chloro-N,N-dimethylbenzene-1-sulfonamide has been studied for its potential biological activities, particularly in the context of drug discovery and development. Recent research has highlighted its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can inhibit bacterial growth by interfering with essential cellular processes such as protein synthesis and cell wall biosynthesis.
In addition to its antimicrobial activity, 3-Chloro-N,N-dimethylbenzene-1-sulfonamide has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 3-Chloro-N,N-dimethylbenzene-1-sulfonamide has been further investigated in preclinical studies and early-stage clinical trials. Preclinical studies in animal models have shown promising results in reducing inflammation and improving disease outcomes in models of arthritis and colitis. These findings have paved the way for human clinical trials to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
In a phase I clinical trial conducted by a leading pharmaceutical company, 3-Chloro-N,N-dimethylbenzene-1-sulfonamide was administered to healthy volunteers to assess its safety profile and pharmacokinetic properties. The results indicated that the compound was well-tolerated at various dose levels, with no serious adverse events reported. The pharmacokinetic data showed that it was rapidly absorbed following oral administration and had a moderate half-life, suggesting that it could be administered once or twice daily for chronic conditions.
Recent Research Developments
The ongoing research on 3-Chloro-N,N-dimethylbenzene-1-sulfonamide continues to uncover new insights into its mechanisms of action and potential applications. A recent study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with modifications at different positions on the benzene ring. The results showed that certain substitutions could enhance the antimicrobial activity while maintaining or improving other desirable properties such as solubility and stability.
In another study published in the Journal of Inflammation Research, researchers explored the role of 3-Chloro-N,N-dimethylbenzene-1-sulfonamide in modulating immune responses in chronic inflammatory diseases. The study found that this compound could downregulate the expression of key pro-inflammatory genes such as COX-2 and iNOS in human immune cells, providing further evidence for its anti-inflammatory potential.
Safety Considerations strong> p > < p >While< strong >3-Chloro-N,N-dimethylbenzene-1-sulfonamide< / strong >has shown promising therapeutic potential, it is important to consider safety aspects during its development and use. Preclinical toxicology studies have indicated that this compound is generally safe at therapeutic doses but may cause mild gastrointestinal side effects at higher concentrations. Ongoing research aims to optimize its formulation to minimize these side effects while maximizing its therapeutic benefits.< / p > < p >< strong >Conclusion< / strong > p > < p >In conclusion,< strong >3-Chloro-N,N-dimethylbenzene-1-sulfonamide< / strong >(CAS No.< span style="font-weight: bold;"> 1263277-68-4< / span >) is a multifaceted organic compound with a range of applications in chemistry, biology, and pharmaceutical sciences.< strong >Its unique molecular structure confers valuable chemical properties,< / strong >making it suitable for use as a synthetic intermediate.< strong >Moreover,< / strong >its biological activities,< strong >including antimicrobial and anti-inflammatory effects,< / strong >hold promise for developing novel therapeutic agents.< / p > article > < / response >
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